3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
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Starting Materials
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- 4-Fluoroacetophenone
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Reaction Conditions
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium hydroxide
- Temperature: Room temperature to reflux
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Procedure
- Dissolve the starting materials in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at room temperature or heat to reflux for several hours.
- Cool the reaction mixture and neutralize with an acid.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Epoxides, quinones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE depends on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and signaling pathways. They may exert their effects by:
Inhibiting Enzymes: Chalcones can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Modulating Receptors: They can bind to receptors such as estrogen receptors, influencing hormonal pathways.
Affecting Signaling Pathways: Chalcones can modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4-Hydroxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is unique due to the presence of the 6,7-dimethoxy-2H-1,3-benzodioxole moiety, which may impart distinct biological activities and chemical properties compared to other chalcones. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C18H15FO5 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15FO5/c1-21-16-12(9-15-17(18(16)22-2)24-10-23-15)5-8-14(20)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3/b8-5+ |
InChI Key |
JHZCDBATQCAPPM-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1/C=C/C(=O)C3=CC=C(C=C3)F)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C=CC(=O)C3=CC=C(C=C3)F)OCO2)OC |
Origin of Product |
United States |
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